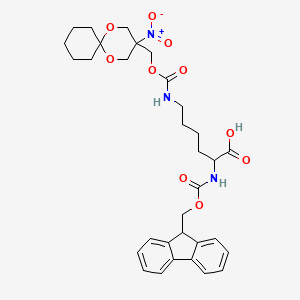

Fmoc-Lys(Tnm)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-Lys(Tnm)-OH is a protected lysine derivative widely used in peptide synthesis, where the ε-amino group of lysine is modified with a specific protecting group (denoted as "Tnm"). These derivatives are critical in solid-phase peptide synthesis (SPPS) for enabling orthogonal protection strategies, enhancing solubility, and tailoring bioactivity. Below, we systematically compare this compound with its analogs based on synthesis, stability, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Tnm)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain with the Tnm group. The process begins with the reaction of lysine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate to form Fmoc-Lys-OH. The side chain is then protected by reacting Fmoc-Lys-OH with 2,4,6-trinitrobenzenesulfonic acid (TNBSA) under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) protocols, which allow for the efficient and high-yield production of the compound. The use of automated systems ensures consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Tnm)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Substitution Reactions: The Tnm group can be substituted with other protecting groups or functional groups under specific conditions

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: DIC and HOBt in DMF.

Substitution: Various nucleophiles under basic conditions

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and substituted lysine derivatives .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Fmoc-Lys(Tnm)-OH is in the field of peptide synthesis. The Fmoc group allows for selective protection of the amino group during solid-phase peptide synthesis (SPPS), facilitating the sequential addition of amino acids to form peptides. In this context, this compound can be incorporated into peptides to introduce specific functionalities provided by the Tnm side chain.

Key Reactions in Peptide Synthesis

- Coupling Reactions : this compound can be coupled with other amino acids using standard coupling reagents like PyBOP or HATU. This versatility enables the formation of complex peptide sequences.

- Deprotection : The Fmoc group can be removed using piperidine, allowing for subsequent coupling steps.

Bioconjugation Strategies

The Tnm side chain in this compound enhances its potential for bioconjugation applications. This compound can be utilized to create conjugates with proteins, nucleic acids, or other biomolecules, thereby enabling targeted delivery systems or the development of novel therapeutics.

Applications in Bioconjugation

- Antibody-Drug Conjugates : By attaching cytotoxic drugs to antibodies through this compound, researchers can design targeted therapies that selectively kill cancer cells while sparing healthy tissue.

- Fluorescent Probes : The unique properties of the Tnm group allow for the incorporation of fluorescent markers into peptides, facilitating visualization in biological assays.

Immunological Applications

This compound has been used in the synthesis of immunogenic peptides that elicit specific immune responses. For example, its incorporation into peptide vaccines can enhance their efficacy by improving the presentation of antigens to immune cells.

Case Studies

- Synthetic Immunogens : Research has demonstrated that peptides synthesized with this compound can effectively stimulate T-cell responses, leading to increased immunogenicity compared to traditional peptide constructs .

- Tn Antigens : The use of this compound in constructing glycopeptide immunogens has shown promise in active specific immunization strategies against tumors .

The biological activity of compounds similar to this compound has been explored extensively. Studies indicate that modifications in the lysine side chain can lead to varying degrees of antimicrobial and anticancer activities.

Biological Studies

- Antimicrobial Activity : Compounds with similar structures have exhibited significant antimicrobial properties against various pathogens, suggesting that this compound could also possess similar activities due to its structural characteristics.

- Anticancer Properties : The Tnm side chain may enhance interactions with biological targets, potentially leading to increased anticancer efficacy.

Mechanism of Action

The mechanism of action of Fmoc-Lys(Tnm)-OH involves the protection and deprotection of the amino and side chain groups of lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Tnm group protects the side chain, allowing for selective reactions at the amino group. The deprotection of these groups under mild conditions allows for the formation of peptide bonds and the synthesis of complex peptide structures .

Comparison with Similar Compounds

Key Derivatives and Their Properties

Table 1: Comparison of Fmoc-Lys Derivatives

Detailed Analysis

Fmoc-Lys(Boc)-OH

- Synthesis & Stability : Synthesized via SPPS with yields up to 94% . The Boc group is stable under basic conditions but cleaved with TFA, enabling orthogonal protection strategies.

- Applications : Used in dendrimer synthesis (e.g., compounds 16 and 17 in ) for carbohydrate binding studies . Also serves as a core building block in antimicrobial peptide conjugates .

Fmoc-Lys(Fmoc)-OH

- Synthesis : Achieved 92% purity in dendrimer synthesis, enabling dual Fmoc protection for branching .

- Deprotection: Requires piperidine, allowing sequential deprotection of α- and ε-amino groups. Used in dimeric ACE2 peptidomimetics to block SARS-CoV-2 entry .

Fmoc-Lys(Trt)-OH

- Stability : The Trt group offers stability during peptide coupling and is cleaved under mild acidic conditions (e.g., 1% TFA) .

- Applications: Preferred for synthesizing peptides requiring selective ε-amino modification without side-chain interference.

Fmoc-Lys(Mmt)-OH

- Mmt’s stability under basic conditions makes it suitable for SPPS.

Fmoc-Lys(Dde/ivDde)-OH

- Orthogonality : ivDde is resistant to piperidine, enabling selective deprotection with hydrazine. Critical for synthesizing cyclic peptides like KS-487 .

Fmoc-Lys(NPO(OTc)₂)-OH

- Unique Feature: A phosphonate-modified lysine derivative synthesized via a two-step process (59% yield) . The non-hydrolyzable phosphonate mimics phosphate groups in nucleotides, useful in antiviral research.

Acylated Derivatives (e.g., octanoyl, decanoyl)

- Lipophilicity: Acylation enhances membrane permeability. For instance, Fmoc-Lys(octanoyl)-OH improves the bioavailability of galanin analogs in anticonvulsant studies .

Biological Activity

Fmoc-Lys(Tnm)-OH is a specialized amino acid derivative that plays a significant role in peptide synthesis and drug development. The fluorenylmethyloxycarbonyl (Fmoc) group is widely used for protecting amino groups in peptide synthesis, while the Tnm (Triazole-N-methyl) modification enhances its biological activity. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Protection of Lysine : The lysine amino group is protected using the Fmoc group.

- Modification with Tnm : The Tnm moiety is introduced to enhance the compound's biological properties.

- Deprotection : The Fmoc group is removed under basic conditions to yield the active amino acid.

This synthetic approach allows for the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) methods, which are essential for producing complex peptide structures.

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in medicinal chemistry and biochemistry:

- Antitumor Activity : Research indicates that peptides containing this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these peptides can inhibit cell proliferation and induce apoptosis in tumor cells .

- Cell Penetration : The Tnm modification enhances the membrane permeability of peptides, facilitating their entry into cells. This property is particularly useful for drug delivery applications where efficient cellular uptake is crucial .

- Stability in Biological Systems : Peptides synthesized with this compound exhibit improved stability against enzymatic degradation compared to their non-modified counterparts. This stability increases their potential as therapeutic agents .

Case Study 1: Antitumor Peptide Development

In a study focused on developing antitumor peptides, researchers synthesized a series of compounds incorporating this compound. These peptides were tested against several cancer cell lines, including breast and lung cancer. The results indicated that the modified peptides exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency .

Case Study 2: Drug Delivery Systems

Another study investigated the use of this compound in creating drug delivery systems for targeted therapy. By conjugating this amino acid to various therapeutic agents, researchers demonstrated improved delivery efficiency and reduced side effects in vivo. The study highlighted the importance of the Tnm modification in enhancing the bioavailability of drugs .

Research Findings

Recent research has provided insights into the mechanisms underlying the biological activity of this compound:

- Mechanism of Action : Studies suggest that peptides containing this compound may interact with specific cellular receptors, triggering signaling pathways that lead to apoptosis in cancer cells .

- Structural Analysis : X-ray crystallography and NMR studies have revealed that the presence of the Tnm group alters the conformation of peptides, potentially enhancing their binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the critical parameters for integrating Fmoc-Lys(Tnm)-OH into solid-phase peptide synthesis (SPPS)?

The incorporation of this compound into SPPS requires attention to:

- Coupling efficiency : Use pre-activation with coupling agents like DIC/HOAt (1:1 molar ratio) to overcome steric hindrance from the Trinitromethyl (Tnm) group. Double couplings (2 × 30 min) are recommended for challenging sequences .

- Deprotection conditions : Fmoc removal typically uses 20% piperidine in DMF, but the Tnm group’s stability under these conditions must be validated via HPLC monitoring .

- Solvent compatibility : DMF or NMP is preferred due to the hydrophobic nature of the Tnm group. Sonication may improve solubility in stepwise synthesis .

Q. How can researchers assess the purity and stability of this compound during peptide synthesis?

- Purity analysis : Use reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile/0.1% TFA) with UV detection at 265 nm (Fmoc absorbance). Purity >95% is recommended for reliable synthesis .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor by LC-MS for hydrolytic cleavage of the Tnm group .

Advanced Research Questions

Q. What strategies mitigate side reactions during this compound coupling in branched peptide architectures?

- Orthogonal protection : Pair Tnm with acid-labile groups (e.g., Boc) or photolabile protections (e.g., NVOC) to enable selective deprotection. For example, Tnm’s nitro groups may require Pd-mediated deprotection under neutral conditions to prevent acid-induced side reactions .

- Side-chain modifications : Pre-attach solubilizing tags (e.g., PEG) to the Tnm group to reduce aggregation during SPPS .

Q. How can conflicting data on Tnm group stability under basic vs. acidic conditions be resolved?

- Case study : Discrepancies in Tnm stability may arise from solvent polarity or temperature variations. Systematic testing is advised:

- Mitigation : Replace TFA with milder acids (e.g., formic acid) if instability is observed .

Q. What methodologies enable selective functionalization of the Tnm group in multi-step peptide conjugates?

- Click chemistry : Post-synthetically modify the Tnm group via strain-promoted azide-alkyne cycloaddition (SPAAC) after introducing azide/alkyne handles .

- Enzymatic labeling : Use nitroreductases to selectively reduce Tnm’s nitro groups to amines for subsequent bioconjugation .

Table 1. Comparative Stability of Fmoc-Lys Protecting Groups

| Protecting Group | Deprotection Reagent | Stability in SPPS | Key Applications |

|---|---|---|---|

| Tnm | Pd(0)/AcOH/NMM | Sensitive to light | Targeted drug delivery |

| Boc | 50% TFA/DCM | High | Peptide backbone elongation |

| Alloc | Pd(Ph₃P)₄/CH₂Cl₂ | Orthogonal | Cyclic peptides |

Table 2. Recommended Coupling Conditions for Bulky Residues

| Residue | Coupling Agent | Activation Time | Yield (%) |

|---|---|---|---|

| This compound | DIC/HOAt | 5 min | 85–90 |

| Fmoc-Lys(Boc)-OH | HBTU/HOBt | 3 min | 95+ |

| Fmoc-Lys(Mtt)-OH | PyBOP/DIEA | 10 min | 75–80 |

Q.

Key Methodological Recommendations

Properties

Molecular Formula |

C32H39N3O10 |

|---|---|

Molecular Weight |

625.7 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37) |

InChI Key |

PPJJNRMPWUVGHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.